6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid
Description
6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid (CAS: 1049131-06-7) is a carboxylic acid derivative featuring a hexanoic acid backbone with a ketone group at position 6 and a 4-(2-methoxyethoxy)phenyl substituent. This compound is notable for its structural versatility, combining hydrophilic (carboxylic acid, ether) and hydrophobic (aromatic ring) moieties. It is primarily utilized in pharmaceutical research, particularly in synthesizing intermediates for drug candidates .
Properties
IUPAC Name |
6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-10-11-20-13-8-6-12(7-9-13)14(16)4-2-3-5-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLKPMADZCEGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid typically involves the reaction of 4-(2-methoxyethoxy)benzaldehyde with a suitable reagent to introduce the hexanoic acid chain. One common method involves the use of a Grignard reagent, such as hexylmagnesium bromide, followed by oxidation to form the keto group. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The phenyl ring and keto group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Research Findings and Case Studies
Case Study 1: Oxidation Efficiency
- Case Study 2: Antimicrobial Activity 6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acid isolated from Trichoderma sp. exhibited moderate antimicrobial activity, attributed to its phenolic hydroxyl groups .
Biological Activity
Overview
6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid is an organic compound with the molecular formula C15H20O5. It features a phenyl ring substituted with a 2-methoxyethoxy group and a hexanoic acid chain with a keto group at the sixth carbon position. This unique structure contributes to its potential biological activities, particularly in anti-inflammatory and antioxidant pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxyphenyl group enhances binding affinity to various enzymes and receptors, modulating their activity. The hexanoic acid backbone improves solubility and bioavailability, which may enhance the compound's effectiveness in biological systems.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory responses by modulating enzyme activity involved in these processes.
- Antioxidant Effects : Preliminary studies suggest that it may act as a free radical scavenger, reducing oxidative stress in cells.
- Antimicrobial Activity : There is evidence that it may inhibit the growth of certain microbial strains, although further studies are needed to clarify its efficacy and mechanism.
Case Studies
- Inflammation Modulation : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
- Antioxidant Activity : A study assessed the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a dose-dependent reduction in radical levels, indicating strong antioxidant potential.
- Microbial Inhibition : The compound was tested against various bacterial strains, including E. coli and S. aureus, showing promising results in inhibiting their growth at specific concentrations.
Comparative Analysis
To understand the relative efficacy of this compound compared to similar compounds, a table summarizing their biological activities is presented below:
| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 4-(2-Methoxyethoxy)phenylboronic acid | Moderate | Low | Low |
| 6-Oxohexanoic acid | Low | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
